Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety, which consists of a pyrrole ring fused to a benzene ring, making it a bicyclic structure. The presence of the indole ring system imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Oxindole: An oxidized derivative of indole.
Uniqueness
Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is unique due to the presence of the pyrrolidine and benzyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, solubility, and interaction with biological targets compared to other indole derivatives .
Properties
Molecular Formula |
C20H20N2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c23-20(24-14-15-5-2-1-3-6-15)22-12-4-7-19(22)17-8-9-18-16(13-17)10-11-21-18/h1-3,5-6,8-11,13,19,21H,4,7,12,14H2 |
InChI Key |
WCNWYWXSGTWYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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